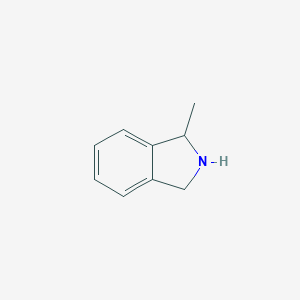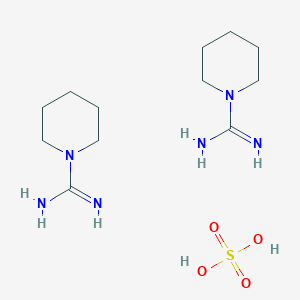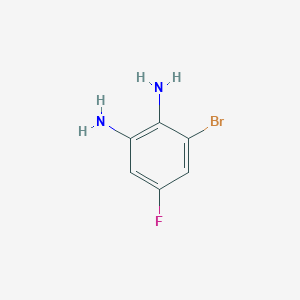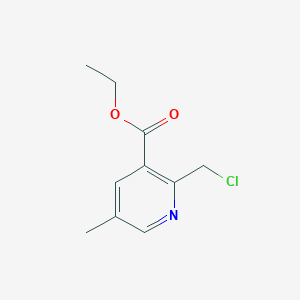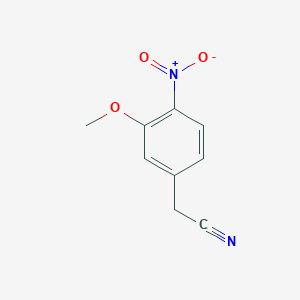![molecular formula C8H8N2O B178138 咪唑并[1,2-a]吡啶-8-基甲醇 CAS No. 111477-17-9](/img/structure/B178138.png)
咪唑并[1,2-a]吡啶-8-基甲醇
概述
描述
Imidazo[1,2-a]pyridin-8-ylmethanol is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The structure of imidazo[1,2-a]pyridin-8-ylmethanol consists of a fused bicyclic system containing both imidazole and pyridine rings, with a hydroxymethyl group attached at the 8th position.
科学研究应用
Imidazo[1,2-a]pyridin-8-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用机制
Target of Action
Imidazo[1,2-a]pyridin-8-ylmethanol is a derivative of imidazo[1,2-a]pyridine, which has been identified as a covalent anticancer agent . The primary target of this compound is KRAS G12C , a mutation found in various types of cancer . KRAS G12C inhibitors are a promising class of anticancer drugs, and imidazo[1,2-a]pyridin-8-ylmethanol derivatives have shown potential in this area .
Mode of Action
The compound interacts with its target, KRAS G12C, through a covalent bond . This interaction inhibits the function of the KRAS G12C protein, thereby disrupting the growth and proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .
Biochemical Pathways
The inhibition of kras g12c disrupts several downstream signaling pathways involved in cell growth and proliferation
Pharmacokinetics
The compound’s potent anticancer activity suggests that it may have favorable bioavailability .
Result of Action
The inhibition of KRAS G12C by imidazo[1,2-a]pyridin-8-ylmethanol results in the suppression of cancer cell growth and proliferation . In vitro anticancer assays have shown that imidazo[1,2-a]pyridin-8-ylmethanol derivatives exhibit submicromolar inhibitory activity against various tumor cell lines .
Action Environment
The action of imidazo[1,2-a]pyridin-8-ylmethanol can be influenced by various environmental factors. For instance, the compound’s interaction with methanol stabilizes all species by means of hydrogen-bonding . Additionally, the compound’s efficacy and stability may be affected by factors such as pH, temperature, and the presence of other molecules in the environment .
生化分析
Biochemical Properties
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .
Cellular Effects
Derivatives of imidazo[1,2-a]pyridine have shown significant anti-cancer activities . For instance, the compound 10b, a derivative of imidazo[1,2-a]pyrazine, has shown good IC50 at a μM concentration against various cell lines .
Molecular Mechanism
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Metabolic Pathways
Imidazo[1,2-a]pyrimidine, a similar compound, has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-8-ylmethanol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazopyridine core. This can be further functionalized to introduce the hydroxymethyl group at the 8th position. Key reaction conditions often include the use of catalysts such as iodine or transition metals, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridin-8-ylmethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Multicomponent reactions and tandem reactions are often employed to streamline the synthesis process and reduce the number of steps required .
化学反应分析
Types of Reactions
Imidazo[1,2-a]pyridin-8-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazopyridine core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazopyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield imidazo[1,2-a]pyridine-8-carboxylic acid, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
相似化合物的比较
Imidazo[1,2-a]pyridin-8-ylmethanol can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines. These compounds share a similar fused bicyclic structure but differ in the specific heteroatoms and functional groups present. For example:
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazole ring and are known for their applications in medicinal chemistry as antiviral and anticancer agents.
Imidazo[1,5-a]pyridines: These compounds have a different fusion pattern and are used in materials science for their luminescent properties.
The uniqueness of imidazo[1,2-a]pyridin-8-ylmethanol lies in its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHUJOMCLYOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452452 | |
| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111477-17-9 | |
| Record name | Imidazo[1,2-a]pyridin-8-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
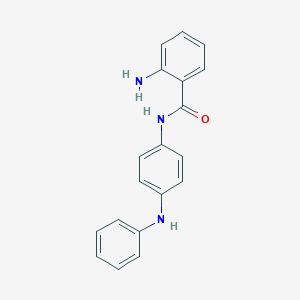
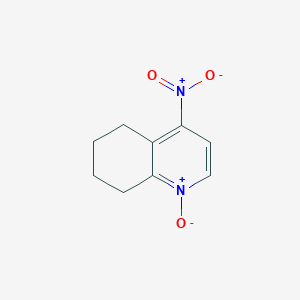
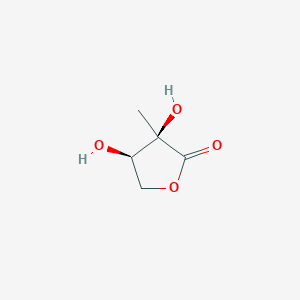
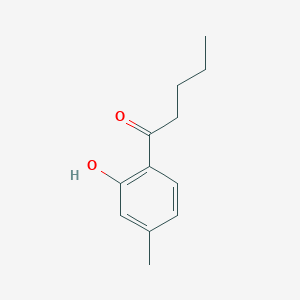
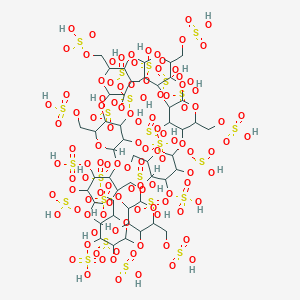

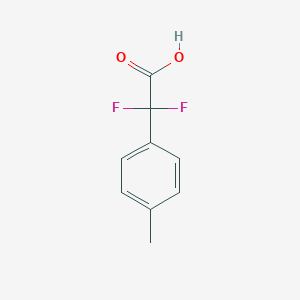
![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)
